molecular formula C13H14O3 B13145418 3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one

3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one

Cat. No.: B13145418
M. Wt: 218.25 g/mol
InChI Key: ONYWBNVSVNXDNV-FLIBITNWSA-N
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Description

3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one is an organic compound with a complex structure that includes a furanone ring and a methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one typically involves the condensation of 4-methoxybenzaldehyde with 5-methyl-2(3H)-furanone. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the benzylidene linkage. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methoxybenzoic acid, while reduction can produce 3-(4-methoxybenzyl)-5-methyldihydrofuran-2(3H)-one .

Scientific Research Applications

3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
  • 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
  • Bis[S-hexyl (E)-3-(4-methoxybenzylidene)dithiocarbazato]palladium(II)

Uniqueness

3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one is unique due to its specific structural features, such as the furanone ring and methoxybenzylidene group, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(3Z)-3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one

InChI

InChI=1S/C13H14O3/c1-9-7-11(13(14)16-9)8-10-3-5-12(15-2)6-4-10/h3-6,8-9H,7H2,1-2H3/b11-8-

InChI Key

ONYWBNVSVNXDNV-FLIBITNWSA-N

Isomeric SMILES

CC1C/C(=C/C2=CC=C(C=C2)OC)/C(=O)O1

Canonical SMILES

CC1CC(=CC2=CC=C(C=C2)OC)C(=O)O1

Origin of Product

United States

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